

# indole-2-carboxylic acid metal binding group Mg<sup>2+</sup> chelation

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**Compound Focus:** 5-Bromo-1H-indole-2-carboxylic acid

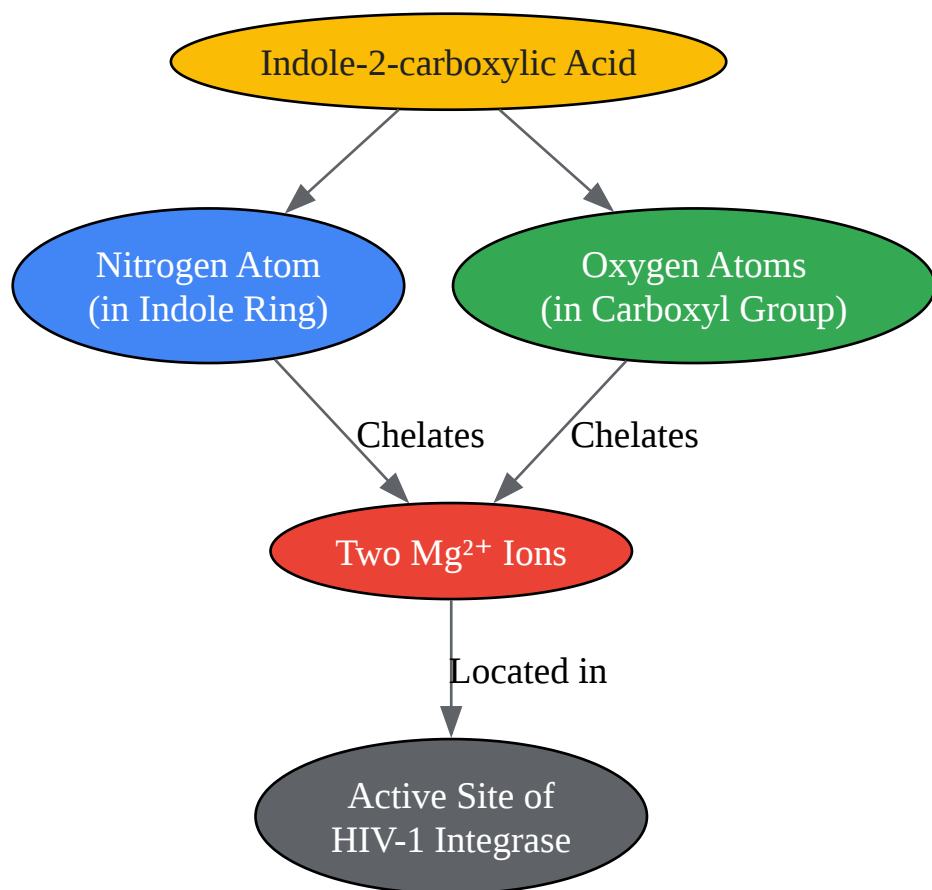
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## Molecular Mechanism of Metal Chelation

The metal-binding capability of indole-2-carboxylic acid is central to its biological activity. The design strategy exploits the specific chemical structure of the indole ring to create a chelating core [1] [2].



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The diagram above illustrates the chelation relationship. Computational docking studies into the HIV-1 integrase active site (PDB ID: 6PUY) confirm that the indole nitrogen and the oxygen atoms of the 2-carboxyl group together chelate the two catalytic  $Mg^{2+}$  ions, which are coordinated by the DDE motif (Asp64, Asp116, and Glu152) of the enzyme [1] [2]. This bis-bidentate chelation is a critical mechanism for inhibiting the enzyme's function.

## Quantitative Biological Activity Data

The table below summarizes the inhibitory activity ( $IC_{50}$ ) and cytotoxicity ( $CC_{50}$ ) for key compounds discussed in the 2024 study, demonstrating the potency of optimized derivatives [1] [2].

| Compound                     | IC <sub>50</sub> (μM) ± SD [a] | CC <sub>50</sub> (μM) [b] |
|------------------------------|--------------------------------|---------------------------|
| Indole-2-carboxylic acid (1) | 32.37 ± 4.51                   | >80                       |
| 4a                           | 10.06 ± 0.56                   | >80                       |
| 4b                           | 10.18 ± 0.67                   | >80                       |
| 16h                          | 8.68 ± 0.77                    | >80                       |
| 16j                          | 9.67 ± 0.89                    | >80                       |
| 17a                          | <b>3.11 ± 0.18</b>             | >80                       |
| 17b                          | 6.67 ± 0.51                    | >80                       |
| Raltegravir (RAL)            | 0.06 ± 0.04                    | >80                       |

**Notes:** [a] IC<sub>50</sub>: Concentration required to inhibit the strand-transfer step of integration by 50%. [b] CC<sub>50</sub>: Concentration that inhibits the proliferation of MT-4 cells by 50%.

## Structural Optimization Strategies

The initial hit compound, indole-2-carboxylic acid, was optimized to enhance potency through three strategic approaches that improved interactions with the enzyme [1] [2]:

- **Strategy I - Hydrophobic Cavity Fill:** Introduction of a bulky hydrophobic group at the **C3 position** of the indole scaffold was designed to occupy an adjacent hydrophobic cavity in the integrase, potentially increasing binding affinity.
- **Strategy II - Metal Chelation Enhancement:** Modifications to the **C2 carboxyl group** were explored to evaluate its role in strengthening the chelation with the Mg<sup>2+</sup> ions.
- **Strategy III - π-π Stacking Interaction:** Adding a **halogenated phenyl ring** to the **C5 or C6 position** aimed to foster a π-π stacking interaction with the viral DNA's 3' terminal adenosine (dC20), a key interaction observed in potent INSTIs.

The most potent compound, **17a**, incorporated a C6 halogenated benzene ring, which was shown via binding mode analysis to effectively engage in π-π stacking with the viral DNA, contributing significantly to its

enhanced activity [1] [2].

## Key Experimental Protocols

The 2024 research provides insights into key methodologies used to evaluate these compounds:

- **HIV-1 Integrase Strand Transfer Assay:** An **HIV-1 integrase assay kit** was used to determine the IC<sub>50</sub> values. The assay quantifies the inhibition of the strand-transfer step of the integration process *in vitro* [1] [2].
- **Cytotoxicity Assay (CC<sub>50</sub>):** The **proliferation of MT-4 cells** (a human T-lymphocyte cell line) was measured to determine the compound's cytotoxicity. The CC<sub>50</sub> is the concentration that reduces cell proliferation by 50% after a set incubation period [1] [2].
- **Molecular Docking:** To understand the binding mode, compounds were computationally docked into the crystal structure of the HIV-1 integrase active site, particularly using **PDB ID: 6PUY**. This helped visualize the Mg<sup>2+</sup> chelation and  $\pi$ -stacking interactions [1] [2].

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## References

1. Design, synthesis and biological evaluation of indole - 2 - carboxylic ... [pubs.rsc.org]
2. Design, synthesis and biological evaluation of indole-2 ... [pmc.ncbi.nlm.nih.gov]

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